n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide

Description

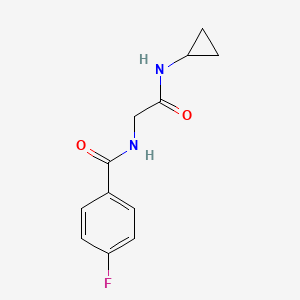

N-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-fluorophenyl group and a cyclopropylamino-oxoethyl side chain. Though direct structural or biological data for this compound are absent in the provided evidence, its design aligns with pharmacophores observed in neuroprotective agents (e.g., tau aggregation inhibitors) and antimicrobial drugs (e.g., fluoroquinolones) .

Properties

Molecular Formula |

C12H13FN2O2 |

|---|---|

Molecular Weight |

236.24 g/mol |

IUPAC Name |

N-[2-(cyclopropylamino)-2-oxoethyl]-4-fluorobenzamide |

InChI |

InChI=1S/C12H13FN2O2/c13-9-3-1-8(2-4-9)12(17)14-7-11(16)15-10-5-6-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) |

InChI Key |

IMGBRMOMPAQJFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CNC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide typically involves the following steps:

Formation of the Cyclopropylamino Intermediate: The initial step involves the preparation of the cyclopropylamino intermediate through the reaction of cyclopropylamine with an appropriate carbonyl compound under controlled conditions.

Coupling with 4-Fluorobenzoyl Chloride: The cyclopropylamino intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation Products: Oxo derivatives with enhanced reactivity.

Reduction Products: Amine derivatives with potential biological activity.

Substitution Products: Diverse derivatives with modified chemical and physical properties.

Scientific Research Applications

n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Thiophene-Based Analogues ()

Compounds such as 2-Amino-4-(2-(cyclopropylamino)-1-(hydroxyimino)-2-oxo-ethyl)-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound 13) share the cyclopropylamino-oxoethyl and fluorophenyl motifs but incorporate a thiophene ring instead of benzamide.

Multicomponent Reaction Derivatives ()

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (Mol. Wt. 334.206 g/mol) features a 4-fluorophenyl group and acetamide side chain but lacks the cyclopropylamino moiety. Synthesized via a multicomponent reaction (81% yield), its higher molecular weight and cyclohexyl group suggest increased hydrophobicity versus the target compound.

Patent-Disclosed Benzamides ()

European Patent EP 4 056 588 A1 describes 4-cyclopropyl-2-fluorobenzamide derivatives with pyrimidine-linked side chains. These compounds emphasize fluorinated benzamide cores but diverge in substituent complexity (e.g., methoxy-N-methylbut-2-enamido groups). Such modifications may optimize pharmacokinetics, suggesting the target compound could be a simpler precursor in drug discovery pipelines .

Physicochemical Properties

The target compound’s lower molecular weight compared to the cyclohexyl derivative (334 g/mol) suggests improved solubility, while the absence of a thiophene ring may reduce planarity and stacking interactions.

Tau Aggregation Inhibition ()

Thiophene analogues (e.g., Compound 13) were evaluated using Thioflavin T fluorescence and filter trap assays for tau fibril inhibition. While the target compound’s benzamide core may exhibit weaker binding to β-sheet structures in tau aggregates, its cyclopropyl group could enhance metabolic resistance, prolonging activity compared to thiophene-based derivatives .

Antimicrobial and Antiviral Links ()

Structurally related compounds like α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-3-methoxy-p-oxobenzenepropanoic acid ethyl ester (precursor to Moxifloxacin) highlight the role of fluorinated benzamides in quinolone antibiotics. The target compound’s 4-fluorophenyl group may similarly enhance DNA gyrase binding, though its lack of a quinolone core limits direct antimicrobial activity .

Biological Activity

N-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C18H17FN2O2

- IUPAC Name : N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide

- Molecular Weight : 316.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group enhances binding affinity to these targets, while the fluorobenzamide moiety contributes to the compound's stability and selectivity. This dual action may lead to various biological effects, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

| Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, potentially through the inhibition of NF-kB signaling pathways.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against several tumor types. The results indicated a significant reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Mechanism Investigation : Another research article focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines .

Comparison with Related Compounds

This compound can be compared with other structurally similar compounds to assess its unique biological profile.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide | Additional fluorine atom | Enhanced anticancer activity |

| 4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide | Chlorine substitution | Similar anti-inflammatory effects |

| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide | Trifluoromethoxy group | Potential for increased receptor selectivity |

Q & A

Q. Characterization :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl C-H (δ ~1.0–2.5 ppm) and fluorobenzamide aromatic signals (δ ~7.0–8.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

How can contradictions in spectral data (e.g., NMR or IR) be resolved during structural confirmation?

Advanced

Discrepancies between experimental and predicted spectral data may arise from:

- Conformational flexibility : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations .

- Tautomerism or rotameric states : Variable-temperature NMR or DFT-based computational modeling to assess energy-minimized conformers .

- Crystallographic validation : Single-crystal X-ray diffraction (refined via SHELXL) to unambiguously confirm bond lengths and angles .

What strategies optimize the yield of the cyclopropylamine-ethylamide linkage in synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyclopropylamine .

- Temperature control : Maintain reactions at 0–5°C during coupling to minimize racemization .

- Catalytic additives : Use DMAP or pyridine to scavenge HCl and accelerate amide bond formation .

- Protection/deprotection : Temporarily protect the cyclopropylamine with Boc groups to prevent side reactions .

How can biological activity (e.g., inhibition of tau aggregation) be evaluated for this compound?

Q. Advanced

- Thioflavin T fluorescence assay : Incubate the compound with tau protein and heparin, then measure fluorescence intensity at 450 nm excitation/485 nm emission to quantify fibril formation .

- Filter trap assay : Trap tau aggregates on cellulose acetate membranes and detect via immunoblotting with anti-tau antibodies .

- Dose-response analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

What computational tools predict physicochemical properties or drug-likeness?

Q. Advanced

- LogP and solubility : Use ACD/Labs Percepta or SwissADME to estimate partition coefficients and aqueous solubility .

- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity for targets like tau protein .

- ADMET profiling : pkCSM or ProTox-II to predict toxicity, metabolic stability, and bioavailability .

How can crystallographic data be refined to resolve disorder in the fluorobenzamide moiety?

Q. Advanced

- Disorder modeling : Split the disordered atoms into two or more positions with refined occupancy factors in SHELXL .

- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles .

- Validation tools : Use PLATON or CCDC Mercury to check for voids, hydrogen bonding, and packing defects .

What analytical methods quantify trace impurities in the final compound?

Q. Advanced

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) with ESI-MS detection .

- NMR purity assessment : Integrate impurity peaks relative to the main compound signal (e.g., residual solvents in DMSO-d⁶) .

How can reaction scalability be addressed without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.